molecular formula C10H11NO3 B1590327 5,6-Dimethoxyisoindolin-1-one CAS No. 59084-72-9

5,6-Dimethoxyisoindolin-1-one

Cat. No.: B1590327
CAS No.: 59084-72-9
M. Wt: 193.2 g/mol
InChI Key: XEPUCMWDFXRDHK-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisoindolin-1-one: is a chemical compound with the molecular formula C10H11NO3 It is a derivative of isoindolinone, characterized by the presence of two methoxy groups at the 5 and 6 positions of the isoindolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular amidation of methyl 2-formylbenzoate derivatives. This reaction can be facilitated by using catalysts such as phenylphosphonic acid under acidic conditions . The general reaction scheme involves the formation of an intermediate, which undergoes ring closure to yield the desired isoindolinone compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxyisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the isoindolinone ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted isoindolinone derivatives.

Scientific Research Applications

Chemistry: 5,6-Dimethoxyisoindolin-1-one is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: Isoindolinone derivatives, including this compound, have shown potential biological activities such as antiviral, anticancer, and antimicrobial properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.

Industry: In the materials science field, this compound can be used as a precursor for the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for industrial applications .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxyisoindolin-1-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

    Isoindolin-1-one: The parent compound without methoxy substitutions.

    5-Methoxyisoindolin-1-one: A derivative with a single methoxy group.

    6-Methoxyisoindolin-1-one: Another derivative with a single methoxy group.

Comparison: 5,6-Dimethoxyisoindolin-1-one is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The dual methoxy substitution can enhance its solubility and ability to interact with biological targets compared to its mono-methoxy or unsubstituted counterparts .

Biological Activity

5,6-Dimethoxyisoindolin-1-one (DMIO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMIO, synthesizing current research findings, case studies, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring. Its chemical formula is C10H11NO2C_{10}H_{11}NO_2, with two methoxy groups at the 5 and 6 positions, which influence its solubility and reactivity. The compound serves as a scaffold for developing new drugs, particularly in the context of cancer treatment and other diseases.

Biological Activities

Research indicates that compounds within the isoindolinone class, including DMIO, exhibit various biological activities:

  • Anticancer Properties : Structural similarities to known bioactive compounds suggest that DMIO may possess anticancer properties. Isoindolinone derivatives have been studied for their potential to inhibit cancer cell growth .
  • Antimicrobial Activity : Some isoindolinone derivatives have demonstrated antimicrobial effects. For instance, studies have shown that certain derivatives exhibit activity against a range of pathogens .
  • HIV-1 Integrase Inhibition : Related compounds have been developed as inhibitors of HIV-1 integrase, indicating that DMIO may also contribute to antiviral strategies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often tailored to introduce specific substituents that enhance biological activity. Common synthetic routes include:

  • Condensation Reactions : Utilizing starting materials like anilines and aldehydes under acidic or basic conditions.
  • Cyclization Techniques : Employing cyclization methods to form the isoindolinone core from simpler precursors.

Comparative Analysis with Related Compounds

The following table summarizes key features of DMIO compared to other structurally related compounds:

Compound NameStructural HighlightsUnique Features
This compound (DMIO) Two methoxy groups at positions 5 and 6Unique dual substitution pattern affecting solubility
Isoindolinone Basic structure without substituentsServes as a parent compound for various derivatives
3-Oxoisoindoline Contains a keto group at position 3Different reactivity due to keto functionality
6-(Aminomethyl)isoindolin-1-one Contains an amino group at position 6Enhanced solubility and potential biological activity

Case Studies

Several studies have explored the biological activities of isoindolinone derivatives:

  • Antimicrobial Activity Study : A study evaluated various isoindolinone derivatives for their antimicrobial properties. Results indicated that certain modifications led to enhanced activity against specific bacterial strains .
  • HIV-1 Integrase Inhibitor Development : Research focused on synthesizing new analogues based on isoindolinone structures showed promising inhibitory effects on HIV-1 integrase in vitro, suggesting potential for further development as antiviral agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5,6-Dimethoxyisoindolin-1-one, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis typically involves cyclization reactions using substituted benzylamines or phenylalkylamines under reflux conditions with acetonitrile as a solvent. For example, a related isoindolinone derivative was synthesized using 3-chloro-4-fluorobenzylamine and triethylamine (Et3_3N) in acetonitrile, followed by demethylation with BBr3_3 in dichloromethane . To ensure reproducibility, researchers should:

  • Document reagent stoichiometry, solvent purity, and reaction time/temperature.
  • Include detailed characterization data (e.g., 1^1H/13^{13}C NMR, HPLC purity ≥95%) in the main text or supplementary materials.
  • Cross-reference with known procedures for similar isoindolinones to validate intermediates .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : High-resolution NMR (1^1H, 13^{13}C, DEPT-135) to confirm substituent positions and ring structure.
  • Chromatography : HPLC or UPLC with UV detection (e.g., 254 nm) to assess purity, ideally ≥95%.
  • Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks and fragmentation patterns.
    For novel derivatives, elemental analysis (C, H, N) is recommended to confirm empirical formulas .

Q. Which in vitro assays are most relevant for evaluating the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays.
  • Cell Viability : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure periods.
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein interactions.
    Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent replicates .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins, while molecular dynamics simulations (GROMACS) assess stability over time (e.g., 100 ns trajectories). Key steps:

  • Target Preparation : Retrieve protein structures from PDB (e.g., 2B4J for kinases) and optimize protonation states.
  • Ligand Parameterization : Generate 3D conformers of this compound using RDKit or Open Babel.
  • Validation : Compare predicted binding affinities (ΔG) with experimental IC50_{50} values to refine models.
    These methods prioritize derivatives for synthesis, reducing experimental workload .

Q. What strategies resolve contradictions in pharmacological data for this compound across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, enzyme lot differences). Mitigation approaches:

  • Meta-Analysis : Pool data from ≥5 studies using random-effects models to identify trends.
  • Standardization : Adopt consensus protocols (e.g., NIH Assay Guidance Manual) for IC50_{50} determination.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR if initial data used fluorescence).
    Document all experimental conditions (e.g., buffer pH, temperature) to enable cross-study comparisons .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., methoxy groups, ring size) and evaluation of biological effects. Steps include:

  • Scaffold Diversification : Synthesize analogs with variations at positions 5 and 6 (e.g., ethoxy, halogen substituents).
  • Pharmacophore Mapping : Use software like MOE to identify critical hydrogen bond donors/acceptors.
  • Data Integration : Combine biological activity (IC50_{50}), LogP (chromatographic determination), and solubility (shake-flask method) into QSAR models.
    Prioritize derivatives showing ≥10-fold potency improvements over the parent compound .

Properties

IUPAC Name

5,6-dimethoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPUCMWDFXRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509839
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-72-9
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6-Dimethoxyisoindolin-1-one
5,6-Dimethoxyisoindolin-1-one
5,6-Dimethoxyisoindolin-1-one
5,6-Dimethoxyisoindolin-1-one

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